6-Hydroxy-1H-indole-5-carboxylic acid is a compound belonging to the class of organic compounds known as indolecarboxylic acids and derivatives. This compound features a hydroxyl group at the 6-position and a carboxylic acid group at the 5-position of the indole ring structure. It is characterized by its potential biological activity and relevance in various scientific applications.
6-Hydroxy-1H-indole-5-carboxylic acid can be synthesized through various chemical processes, primarily involving the modification of indole derivatives. It falls under the category of indoles, which are bicyclic structures containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In terms of chemical taxonomy, it is classified as an organoheterocyclic compound, specifically an indolecarboxylic acid derivative.
The synthesis of 6-hydroxy-1H-indole-5-carboxylic acid typically involves several steps:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular formula for 6-hydroxy-1H-indole-5-carboxylic acid is , with a molecular weight of approximately 193.1562 g/mol. The compound has specific structural features:
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)
OC(=O)C1=CC2=CC(O)=C(O)C=C2N1
These identifiers provide a way to encode the structure for computational analysis and database searches.
6-Hydroxy-1H-indole-5-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action for 6-hydroxy-1H-indole-5-carboxylic acid is primarily linked to its interaction with biological receptors. For instance, it has been shown to activate the sphingosine-1 phosphate receptor-1 (S1P1), which plays a crucial role in maintaining endothelial barrier integrity.
This activation influences several biochemical pathways, including:
Such mechanisms suggest potential therapeutic applications in vascular health and inflammatory conditions.
6-Hydroxy-1H-indole-5-carboxylic acid exhibits several notable physical properties:
Chemical properties include:
These properties are essential for understanding its behavior in various chemical environments.
6-Hydroxy-1H-indole-5-carboxylic acid has several scientific applications:
Research continues into its utility in drug development, particularly concerning its interactions with cellular pathways relevant to disease mechanisms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7